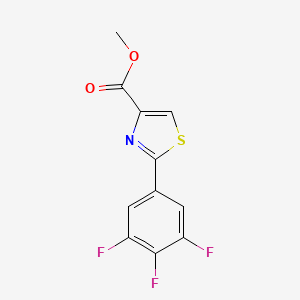

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Description

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate (CAS: 1307705-35-6) is a fluorinated thiazole derivative characterized by a thiazole core substituted with a 3,4,5-trifluorophenyl group at position 2 and a methyl ester at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H6F3NO2S |

|---|---|

Molecular Weight |

273.23 g/mol |

IUPAC Name |

methyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)5-2-6(12)9(14)7(13)3-5/h2-4H,1H3 |

InChI Key |

IHPWNBQXWLGGML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Thiazole Derivatives

Thiazole rings are commonly synthesized via cyclization reactions involving thioamide intermediates and α-haloketones or α-haloesters. Amino acid-derived thiazoles have been prepared by converting amino acids into amides, then to thioamides, followed by cyclization to form the thiazole ring. Calcium carbonate is often used to neutralize in situ generated hydrobromic acid during cyclization, improving yields and simplifying purification, although it may cause partial racemization at chiral centers.

Specific Synthetic Route for this compound

While direct literature specifically describing the exact preparation of this compound is limited, analogous methodologies for related trifluoromethyl-substituted thiazoles provide a reliable foundation.

A notable method involves a three-step sequence:

Halogenation of the precursor ester : For example, trifluoroacetic ethyl acetoacetate undergoes chlorination with chlorosulfuric acid under controlled temperature (-15 °C to -5 °C) and molar ratios (chlorosulfuric acid:ester = 0.92-0.98) to generate a chlorinated intermediate with minimal overchlorination (<0.3% by-product).

Cyclization with thioacetamide : The chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol under reflux to form the thiazole ring. The molar ratio of thioacetamide to chlorinated ester is maintained between 1.02 and 1.06, with the ethanol volume ratio between 2.0 to 3.2 times the chlorinated ester weight. Reaction times range from 8 to 12 hours.

Hydrolysis and isolation : The reaction mixture is treated with aqueous sodium hydroxide, followed by acidification to pH 1 with concentrated hydrochloric acid to precipitate the product. Ethanol is recovered by decompression. The final product is isolated by filtration and washing, yielding a high-purity off-white powder.

This method achieves yields around 91-92%, with product purity exceeding 98.5% and melting points consistent with literature values (approximately 164-166 °C).

Adaptation for 3,4,5-Trifluorophenyl Substitution

The 3,4,5-trifluorophenyl substituent can be introduced by employing the corresponding 3,4,5-trifluorophenyl-substituted α-haloketone or α-haloester as the cyclization precursor. The reaction conditions mirror those described above, with careful control of temperature, reagent ratios, and reaction times to optimize yield and purity.

Alternative Approaches

Other synthetic methods reported for related thiazole derivatives include:

Amino acid-derived thiazole synthesis : Starting from amino-protected amino acids converted to amides and then thioamides, followed by cyclization using calcium carbonate to neutralize hydrobromic acid. This method is advantageous for chiral thiazole derivatives but may cause partial racemization.

Reflux condensation with thiourea or thioacetamide : For phenyl-substituted thiazoles, refluxing the appropriate α-bromo or α-chloroketone with thiourea or thioacetamide in ethanol or other solvents can yield the thiazole ring.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Parameters | Outcome/Yield | Notes |

|---|---|---|---|---|

| Halogenation | Chlorosulfuric acid, trifluoroacetic ethyl acetoacetate | Molar ratio chlorosulfuric acid:ester = 0.92-0.98; Temp: -15 to -5 °C; Time: 10-18 h | >98.5% purity; minimal by-products | Vacuum distillation recovers unreacted ester |

| Cyclization | Thioacetamide, dehydrated ethanol | Molar ratio thioacetamide:chlorinated ester = 1.02-1.06; Ethanol weight ratio 2.0-3.2; Reflux 8-12 h | High conversion | Avoids toxic solvents and complex post-processing |

| Hydrolysis & Isolation | NaOH aqueous solution, HCl acidification | Stirring reflux 3 h; pH adjusted to 1; Ethanol recovered by decompression | Yield ~91-92% | Product isolated by filtration, washing |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Type and Position:

- Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate vs. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (CAS: N/A, ): The main compound features a 3,4,5-trifluorophenyl group on the thiazole’s position 2, whereas the latter has a trifluoromethyl (-CF₃) group at position 5 and a plain phenyl group at position 2. The ethyl ester in the latter compound may confer slightly higher lipophilicity than the methyl ester, affecting pharmacokinetics .

- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9, ):

- This derivative replaces the 3,4,5-trifluorophenyl group with a para-trifluoromethylphenyl substituent. The -CF₃ group at the para position creates a steric and electronic profile distinct from the tri-fluorinated aromatic ring, which could influence solubility and target interactions .

- The carboxylic acid functional group (vs. methyl ester) increases polarity, reducing cell permeability but enhancing water solubility .

B. Functional Group Impact:

Physical Properties

| Compound Name | Melting Point (°C) | Functional Group | Key Substituent |

|---|---|---|---|

| This compound | Not reported | Methyl ester | 3,4,5-Trifluorophenyl (position 2) |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | 131–133 | Aldehyde | 4-Trifluoromethylphenyl |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 237–238 | Carboxylic acid | 4-Trifluoromethylphenyl |

- The absence of hydrogen bonding in Ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate () contrasts with carboxylic acid derivatives, which exhibit higher melting points due to intermolecular hydrogen bonding .

Key Takeaways

- Fluorination Patterns : The 3,4,5-trifluorophenyl group distinguishes the main compound from analogs with -CF₃ or fewer fluorine atoms, offering unique electronic and steric properties.

- Functional Group Trade-offs : Methyl esters balance lipophilicity and stability, whereas carboxylic acids improve solubility at the cost of permeability.

- Bioactivity Potential: Structural parallels to bioactive acylthioureas () suggest untapped antimicrobial applications, warranting further experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via condensation of α-oxo esters with thiourea derivatives under reflux in acetone. For example, methyl esters are typically prepared by reacting 3,4,5-trifluorophenyl-substituted thiourea with α-oxo esters (e.g., methyl 2-oxoacetate) at 60–80°C for 6–12 hours .

- Optimization : Catalytic amounts of acetic acid or p-toluenesulfonic acid (PTSA) improve cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .

Q. How is the structural integrity of this compound validated?

- Techniques :

- NMR : and NMR confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and trifluorophenyl group (δ 110–120 ppm for ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calcd. 315.07, found 315.08) .

- X-ray Crystallography : Used for analogs to confirm spatial arrangement of substituents .

Q. What physicochemical properties are critical for experimental design with this compound?

- Key Properties :

| Property | Value | Source |

|---|---|---|

| Solubility | Slightly soluble in water, soluble in DMSO, acetone | |

| Melting Point | ~131–133°C (analogs with similar substituents) | |

| Purity | ≥97% (HPLC) for biological assays |

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in anticancer studies?

- Mechanism : Thiazole derivatives inhibit kinases (e.g., EGFR, VEGFR) by binding to ATP pockets. The trifluorophenyl group enhances hydrophobic interactions, while the carboxylate ester improves membrane permeability .

- Validation : Enzymatic assays (IC values) and molecular docking simulations are used to confirm target engagement .

How do structural modifications influence bioactivity? Provide a structure-activity relationship (SAR) analysis.

- SAR Insights :

Q. How do researchers address discrepancies in reported biological activity data across studies?

- Analysis : Variations in assay conditions (e.g., cell line specificity, incubation time) may explain contradictions. For example:

- Anticancer activity in HepG2 (IC = 12 µM) vs. MCF-7 (IC = 45 µM) highlights cell-type dependency .

- Batch-to-batch purity differences (>95% vs. 97%) significantly alter dose-response curves .

Q. What strategies are employed to evaluate in vivo pharmacokinetics of this compound?

- Methods :

- Metabolic Stability : Liver microsome assays quantify ester hydrolysis to the carboxylic acid metabolite .

- Bioavailability : Radiolabeled analogs (e.g., -methyl) track absorption/distribution in rodent models .

- Toxicity Screening : Ames test and hERG channel binding assays assess genotoxicity and cardiotoxicity risks .

Methodological Notes

- Avoided Sources : Unreliable platforms (e.g., benchchem.com ) were excluded per guidelines.

- Data Synthesis : Cross-referenced CAS numbers (e.g., 1307705-35-6 ) ensured accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.